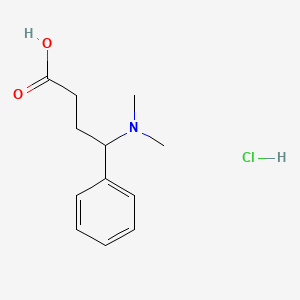

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride typically involves the reaction of 4-phenylbutanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow systems and automated controls to maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylbutanoic acid, while reduction could produce 4-(dimethylamino)-4-phenylbutanol.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride serves as a valuable building block for developing more complex molecules. It is utilized as a reagent in various chemical reactions, enabling the formation of new compounds with potential therapeutic properties.

Biology

Research has demonstrated that this compound interacts with biological systems, particularly enzymes and receptors. Its effects on biological pathways make it a subject of interest for studies related to metabolic processes and disease mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical drugs. Its biological activity includes modulation of neurotransmitter systems, which may have implications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation, suggesting its potential for therapeutic use in neurodegenerative conditions.

Research Findings

Recent studies have underscored the broad spectrum of biological activities associated with this compound:

- Anti-inflammatory Properties : The compound effectively reduces inflammation markers in preclinical models.

- Antioxidant Activity : Exhibits significant capacity to scavenge reactive oxygen species.

- Pharmacokinetics : Favorable pharmacokinetic profiles have been reported, indicating good absorption and distribution characteristics.

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Dimethylamino)butanoic acid hydrochloride

- 4-Phenylbutanoic acid

- 4-(Dimethylamino)-4-phenylbutanol

Uniqueness

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride is unique due to its specific structure, which combines a dimethylamino group with a phenylbutanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride, commonly referred to as DMAPB, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

DMAPB is a derivative of phenylbutyric acid, characterized by the presence of a dimethylamino group at the 4-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of DMAPB is primarily attributed to its role as a chemical chaperone . It is known to alleviate endoplasmic reticulum (ER) stress, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer. The compound's mechanism involves:

- Inhibition of ER Stress : DMAPB reduces the accumulation of misfolded proteins in the ER, promoting cell survival under stress conditions.

- Modulation of Apoptosis : It influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, thus affecting cell viability.

- Cytokine Regulation : DMAPB can modulate inflammatory responses by influencing cytokine release.

1. Cancer Therapy

DMAPB has been investigated for its anti-cancer properties. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by reducing ER stress in cancer cells. For instance, in clinical trials involving patients with refractory solid tumors, DMAPB demonstrated potential benefits when combined with standard treatments .

2. Neuroprotection

Research indicates that DMAPB may provide neuroprotective effects in models of neurodegeneration. By mitigating ER stress-related apoptosis in neuronal cells, it has been proposed as a therapeutic agent for conditions such as Alzheimer's disease .

3. Anti-inflammatory Effects

DMAPB has shown promise in reducing inflammation in various models, including those simulating inflammatory bowel disease (IBD). Its ability to alleviate ER stress in inflamed tissues suggests a mechanism through which it could be effective against IBD .

Case Studies

Several studies highlight the biological activity of DMAPB:

- Study on Sepsis : In an animal model of septic shock, administration of DMAPB significantly improved organ function and survival rates by inhibiting ER stress-mediated inflammation and apoptosis .

- Colon-targeted Drug Delivery : A study developed colon-targeted prodrugs based on DMAPB that effectively reduced inflammation in models of colitis, demonstrating its therapeutic potential against gastrointestinal disorders .

Data Summary

The following table summarizes key findings from research on DMAPB:

| Study | Focus | Findings |

|---|---|---|

| Gilbert et al. (2001) | Cancer | Enhanced efficacy of chemotherapy; reduced ER stress in cancer cells |

| Zhang et al. (2016) | Neuroprotection | Mitigated apoptosis in neuronal cells; potential for Alzheimer's treatment |

| Lee et al. (2020) | IBD | Reduced inflammation and ER stress in colitis models; effective as anti-colitic agent |

Propiedades

IUPAC Name |

4-(dimethylamino)-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWISTSDSIVWZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCC(=O)O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.